REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2.[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][C:27]1=[O:28].[OH:11][O:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][c:19]([Cl:20])[cH:21]1>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([n+:6]([OH:11])[cH:7]1)[nH:8][cH:9][cH:10]2.[O:12]=[C:13]([O-:14])[c:15]1[cH:16][cH:17][cH:18][c:19]([Cl:20])[cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cnc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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O[n+]1cc(Br)cc2cc[nH]c21
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Name
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Type
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product
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Smiles
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O=C([O-])c1cccc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |